![molecular formula C22H20N4O B12895654 2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol CAS No. 648896-31-5](/img/structure/B12895654.png)
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol is a complex organic compound known for its unique structure and properties. It is a derivative of quinolinol and contains both pyridine and quinoline moieties, making it a versatile ligand in coordination chemistry. This compound is often used in the synthesis of fluorescent probes and chelating agents due to its ability to form stable complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours. The product is then purified by chromatography on silica gel using ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
化学反応の分析
Types of Reactions
2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the development of fluorescent probes for detecting metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its metal-chelating properties.
Industry: Utilized in the synthesis of materials with specific optical and electronic properties.
作用機序
The mechanism of action of 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds involving the nitrogen atoms of the pyridine rings and the oxygen atom of the quinoline moiety. This chelation process can influence various biochemical pathways and is the basis for its use in fluorescent probes and therapeutic applications.
類似化合物との比較
Similar Compounds
Bis(pyridin-2-ylmethyl)amine: A simpler ligand that also forms stable metal complexes but lacks the quinoline moiety.
8-Hydroxyquinoline: A well-known chelating agent with a simpler structure compared to 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol.
Di-(2-picolyl)amine: Another ligand with high selectivity for zinc ions, similar to 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol.
Uniqueness
2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol is unique due to its combination of pyridine and quinoline moieties, which enhances its chelating ability and makes it a versatile ligand for various applications. Its ability to form stable complexes with a wide range of metal ions sets it apart from simpler ligands.
特性
CAS番号 |
648896-31-5 |
|---|---|
分子式 |
C22H20N4O |
分子量 |
356.4 g/mol |
IUPAC名 |
2-[[bis(pyridin-2-ylmethyl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H20N4O/c27-21-9-5-6-17-10-11-20(25-22(17)21)16-26(14-18-7-1-3-12-23-18)15-19-8-2-4-13-24-19/h1-13,27H,14-16H2 |
InChIキー |
ACZGKJKOUXXCEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CN(CC2=NC3=C(C=CC=C3O)C=C2)CC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
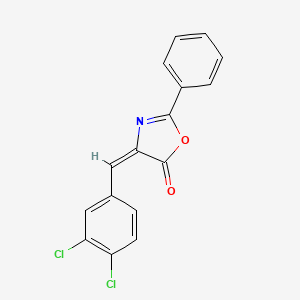
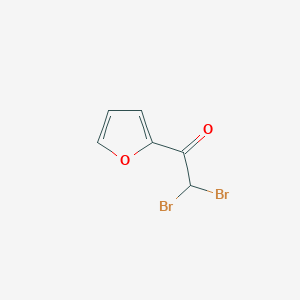



![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12895652.png)
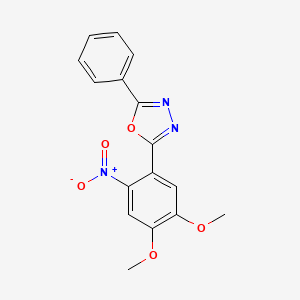
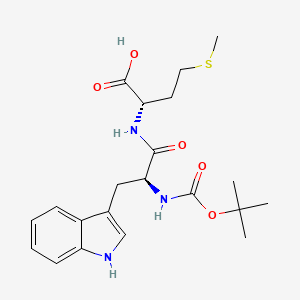
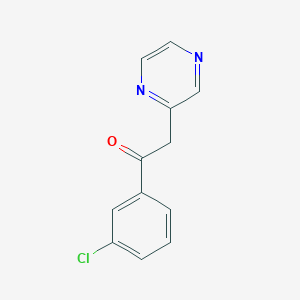

![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)
